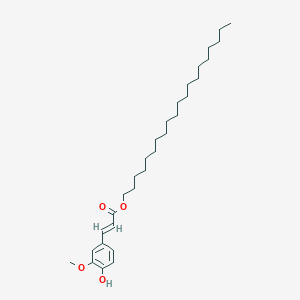
Férulate d'éicosyle
Vue d'ensemble
Description
Eicosyl ferulate is a chemical compound formed by the esterification of ferulic acid and eicosanol. It is commonly found as a white crystalline powder and is known for its solubility in organic solvents such as ethanol and dimethyl sulfoxide. Eicosyl ferulate is widely used for its antioxidant, anti-aging, and preservative properties .
Applications De Recherche Scientifique
Eicosyl ferulate has diverse applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: Eicosyl ferulate exhibits antioxidant properties, making it valuable in studies related to oxidative stress and cellular protection.
Medicine: Due to its anti-inflammatory and anti-tumor properties, eicosyl ferulate is investigated for potential therapeutic applications in treating various diseases.
Mécanisme D'action
Target of Action
Eicosyl ferulate is a natural product of Aristolochia, Aristolochiaceae . .
Mode of Action
Eicosyl ferulate is a chemical compound formed by the esterification of ferulic acid and eicosanol . It exhibits glucose uptake stimulatory activity , suggesting that it may interact with glucose transporters or other related targets in the body.
Biochemical Pathways
Given its glucose uptake stimulatory activity , it may be involved in the regulation of glucose metabolism.
Pharmacokinetics
Eicosyl ferulate is practically insoluble in water and is a very weakly acidic compound . It can be found in potato, which makes Eicosyl ferulate a potential biomarker for the consumption of this food product . It has a certain solubility and can be dissolved in organic solvents such as ethanol or dimethyl sulfoxide . .
Result of Action
It is known to stimulate glucose uptake , which suggests that it may have potential effects on cellular energy metabolism.
Action Environment
Eicosyl ferulate is a solid compound, commonly in the form of a white crystalline powder . It is widely used as an antioxidant, anti-aging agent, and preservative . The compound’s action, efficacy, and stability may be influenced by various environmental factors such as temperature, pH, and the presence of other substances.
Analyse Biochimique
Biochemical Properties
Eicosyl ferulate is known to exhibit glucose uptake stimulatory activity This suggests that it interacts with enzymes, proteins, and other biomolecules involved in glucose metabolism
Molecular Mechanism
Its glucose uptake stimulatory activity suggests that it may interact with biomolecules involved in glucose metabolism . This could include binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression related to glucose metabolism.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Eicosyl ferulate in laboratory settings. It is generally safe under normal use conditions . During preparation and use, inhalation or skin contact should be avoided .
Metabolic Pathways
It is known that Eicosyl ferulate is a very weakly acidic compound , which suggests that it may interact with enzymes or cofactors in acid-related metabolic pathways.
Transport and Distribution
There is limited information available on how Eicosyl ferulate is transported and distributed within cells and tissues. Given its solubility in organic solvents , it may interact with transporters or binding proteins that handle lipophilic substances.
Subcellular Localization
Given its biochemical properties, it may be localized to areas of the cell involved in glucose metabolism due to its glucose uptake stimulatory activity .
Méthodes De Préparation
The synthesis of eicosyl ferulate typically involves the esterification of ferulic acid with eicosanol under appropriate reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and requires heating to facilitate the esterification process. The specific conditions, such as temperature and reaction time, can be adjusted based on the desired yield and purity .
Industrial production methods for eicosyl ferulate may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. These methods ensure consistent product quality and are suitable for large-scale production .
Analyse Des Réactions Chimiques
Eicosyl ferulate undergoes various chemical reactions, including:
Oxidation: Eicosyl ferulate can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of eicosyl ferulate can yield the corresponding alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Eicosyl ferulate can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically produces alcohols .
Comparaison Avec Des Composés Similaires
Eicosyl ferulate can be compared with other ferulic acid esters, such as:
Methyl ferulate: Similar antioxidant properties but different solubility and stability profiles.
Ethyl ferulate: Used in similar applications but may have different bioavailability and efficacy.
Butyl ferulate: Exhibits similar biological activities but with variations in physical properties and industrial applications
Eicosyl ferulate stands out due to its unique combination of long-chain alcohol (eicosanol) and ferulic acid, which enhances its solubility in organic solvents and its stability in various formulations .
Propriétés
IUPAC Name |
icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64190-82-5 | |
| Record name | Icosyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the fragmentation pattern of eicosyl ferulate under negative-ion ESI-CID unique?
A1: Unlike the simple fragmentation observed in positive ion mode ([M + H]+), deprotonated eicosyl ferulate ([M - H]-) demonstrates a complex fragmentation pattern under (-)-ESI-CID []. This difference highlights the significant impact of ionization mode on the fragmentation behavior of this long-chain ferulic acid ester.
Q2: What key structural information can be derived from the fragmentation pattern of deprotonated eicosyl ferulate?
A2: The sequential loss of neutral radicals (Cn H2n+1 •) from the alkyl chain of the deprotonated molecule provides insights into its structure, particularly confirming the length and saturation of the alkyl chain []. Furthermore, the specific losses of CO and CO2 from distinct intermediate ions offer valuable clues about the fragmentation pathways and the location of these functional groups within the molecule [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


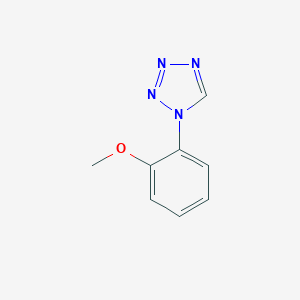
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)
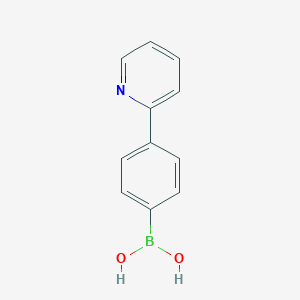

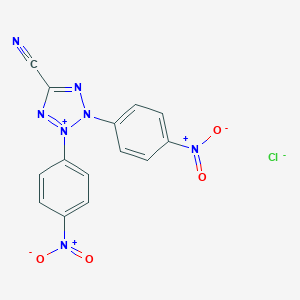
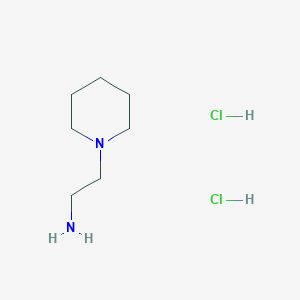
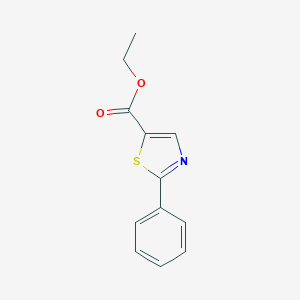
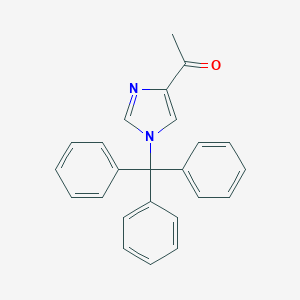
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
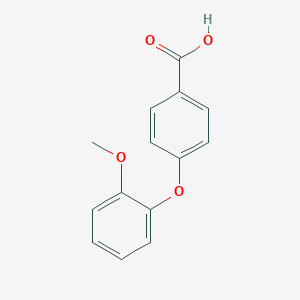
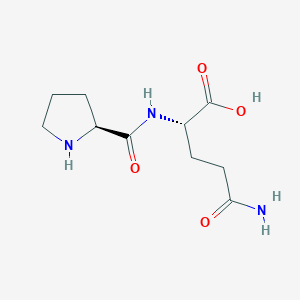
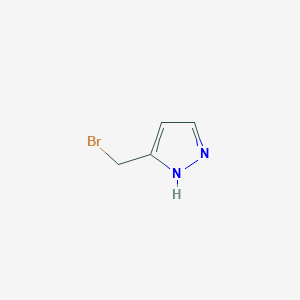
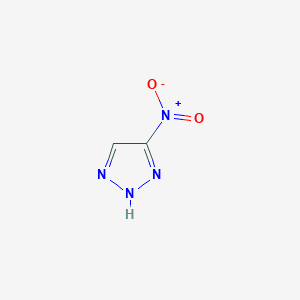
![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
